Product packaging for 5-(Pyridin-3-yloxy)isophthalic acid(Cat. No.:)

5-(Pyridin-3-yloxy)isophthalic acid

Cat. No.: B12505373
M. Wt: 259.21 g/mol
InChI Key: BEGVVVLURBAYNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-(Pyridin-3-yloxy)isophthalic acid is a high-purity organic compound for Research Use Only. It is not intended for diagnostic, therapeutic, or any personal use. This heteroaromatic carboxylic acid serves as a versatile building block in various research fields. Its molecular structure, featuring a central benzene ring with two carboxylic acid groups and a pyridinyloxy substituent, makes it a valuable ligand in coordination chemistry for constructing metal-organic frameworks (MOFs) and other supramolecular architectures . Researchers also utilize this compound and its derivatives as a key precursor in organic synthesis and pharmaceutical development . The compound must be handled with care and stored in a cool, dry place, protected from light and moisture to ensure its stability . For complete handling and safety information, please refer to the Safety Data Sheet.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H9NO5 B12505373 5-(Pyridin-3-yloxy)isophthalic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H9NO5

Molecular Weight

259.21 g/mol

IUPAC Name

5-pyridin-3-yloxybenzene-1,3-dicarboxylic acid

InChI

InChI=1S/C13H9NO5/c15-12(16)8-4-9(13(17)18)6-11(5-8)19-10-2-1-3-14-7-10/h1-7H,(H,15,16)(H,17,18)

InChI Key

BEGVVVLURBAYNN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)OC2=CC(=CC(=C2)C(=O)O)C(=O)O

Origin of Product

United States

Synthetic Methodologies and Precursor Design for 5 Pyridin 3 Yloxy Isophthalic Acid

Retrosynthetic Analysis and Strategic Disconnection Points for 5-(Pyridin-3-yloxy)isophthalic Acid

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. For this compound, two primary strategic disconnection points are identified, guiding the formulation of a viable synthetic pathway.

The most logical disconnection is at the ether linkage (C-O bond) between the pyridine (B92270) and isophthalate moieties. This bond can be formed through nucleophilic aromatic substitution or a metal-catalyzed cross-coupling reaction. This leads to two key precursors: a 3-hydroxypyridine (B118123) derivative and a 5-substituted isophthalic acid derivative.

A second disconnection can be made at the carboxylic acid groups. These can be retrosynthetically traced back to ester functionalities, such as dimethyl esters. This approach is advantageous as the ester groups serve as protecting groups for the carboxylic acids during the ether bond formation, preventing unwanted side reactions. The final step in the synthesis would then be the hydrolysis of these esters to yield the desired diacid.

Therefore, a plausible retrosynthetic pathway involves the disconnection of this compound to dimethyl 5-(pyridin-3-yloxy)isophthalate, which is then further disconnected to 3-hydroxypyridine and a dimethyl 5-substituted isophthalate, such as dimethyl 5-bromoisophthalate or dimethyl 5-nitroisophthalate.

Classical Synthetic Routes and Reaction Cascades

Classical synthetic approaches to this compound typically involve a multi-step sequence, including the formation of the diaryl ether linkage, followed by the deprotection of the carboxylic acid groups.

Nucleophilic Aromatic Substitution (SNAr) Strategies for Ether Formation

Nucleophilic aromatic substitution (SNAr) is a primary method for forming the diaryl ether bond. This strategy involves the reaction of a nucleophile, in this case, the oxygen of 3-hydroxypyridine, with an isophthalate ring that is activated by an electron-withdrawing group at a position ortho or para to a suitable leaving group.

A common precursor for this reaction is dimethyl 5-nitroisophthalate. The nitro group is a strong electron-withdrawing group that activates the aromatic ring towards nucleophilic attack. The reaction is typically carried out in the presence of a base, such as potassium carbonate or sodium hydride, in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. The base deprotonates the hydroxyl group of 3-hydroxypyridine, forming a more potent nucleophile, which then attacks the carbon atom bearing the nitro group, leading to its displacement and the formation of the ether linkage.

An alternative SNAr approach utilizes dimethyl 5-bromoisophthalate as the electrophile. While a halogen is a good leaving group, the isophthalate ring is not as strongly activated as in the nitro-substituted counterpart. Therefore, this reaction often requires more forcing conditions or the use of a catalyst, such as a copper salt in an Ullmann condensation reaction.

The Ullmann condensation is a classic method for the formation of diaryl ethers. In this reaction, 3-hydroxypyridine is coupled with dimethyl 5-bromoisophthalate in the presence of a copper catalyst, often copper(I) iodide or copper(I) oxide, and a base like potassium carbonate, at high temperatures in a high-boiling solvent such as DMF or N-methyl-2-pyrrolidone (NMP).

Reaction TypeElectrophileNucleophileKey Reagents
SNArDimethyl 5-nitroisophthalate3-HydroxypyridineK2CO3 or NaH in DMF/DMSO
Ullmann CondensationDimethyl 5-bromoisophthalate3-HydroxypyridineCuI or CuO, K2CO3 in DMF/NMP

Carboxylation and Oxidation Routes for Isophthalic Acid Moiety Construction

In the context of synthesizing this compound, the isophthalic acid moiety is typically pre-formed in the starting materials rather than being constructed during the synthesis. The primary transformation concerning the carboxyl groups is the deprotection of their ester forms.

The final step in the synthesis is the hydrolysis of the dimethyl 5-(pyridin-3-yloxy)isophthalate intermediate. This is a standard ester hydrolysis reaction, which can be achieved under either acidic or basic conditions. Alkaline hydrolysis is commonly employed, using an aqueous solution of a strong base such as sodium hydroxide or potassium hydroxide. nih.gov The reaction mixture is typically heated to reflux to ensure complete conversion of the diester to the dicarboxylate salt. Subsequent acidification with a mineral acid, like hydrochloric acid, protonates the carboxylate ions, leading to the precipitation of the final product, this compound.

Protection-Deprotection Group Chemistry in Multi-Step Syntheses

Protecting group chemistry is crucial in the multi-step synthesis of this compound to prevent the acidic protons of the carboxylic acid groups from interfering with the base-mediated ether formation step. nih.gov

The most common and practical protecting groups for carboxylic acids in this synthesis are methyl esters. researchgate.netneliti.com These are introduced at an early stage, often by using dimethyl 5-hydroxyisophthalate or dimethyl 5-bromoisophthalate as starting materials. Methyl esters are stable under the conditions of both SNAr and Ullmann reactions. libretexts.org

The deprotection of the methyl esters is achieved in the final step of the synthesis through hydrolysis, as described in the previous section. The use of methyl esters as protecting groups offers a straightforward and efficient strategy for the synthesis of the target molecule.

Protecting GroupProtection MethodDeprotection Method
Methyl EsterUse of dimethyl-substituted starting materialAlkaline or acidic hydrolysis

Modern and Sustainable Synthetic Approaches

In recent years, there has been a growing emphasis on developing more sustainable and environmentally friendly synthetic methodologies. These approaches aim to reduce the use of hazardous reagents, solvents, and catalysts, and to minimize energy consumption.

Catalyst-Free and Solvent-Minimizing Methodologies

Modern advancements in organic synthesis have led to the development of catalyst-free and solvent-minimizing methods for the formation of diaryl ethers. These methods offer significant advantages in terms of sustainability and process efficiency.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reactions and enabling syntheses under solvent-free or solvent-minimal conditions. researcher.lifemdpi.comnih.gov The direct coupling of 3-hydroxypyridine with an activated isophthalate, such as dimethyl 5-nitroisophthalate, can be performed under microwave irradiation in the absence of a solvent. researcher.liferesearchgate.net The reactants are mixed with a solid base, such as potassium carbonate, and subjected to microwave heating for a short period. This method often leads to higher yields and shorter reaction times compared to conventional heating.

Furthermore, catalyst-free SNAr reactions for diaryl ether synthesis have been reported, particularly when using highly electron-deficient aryl halides. mdpi.com These reactions can sometimes be promoted by simply heating the reactants in a high-boiling polar aprotic solvent, thereby avoiding the use of potentially toxic and expensive metal catalysts.

MethodKey FeaturesAdvantages
Microwave-assisted SynthesisSolvent-free or minimal solvent, rapid heatingReduced reaction times, higher yields, environmentally friendly
Catalyst-free SNArAvoids the use of metal catalystsReduced cost and toxicity, simplified purification

Microwave-Assisted and Photochemical Synthesis Enhancements

The synthesis of complex organic molecules like this compound is often accelerated and made more efficient through non-conventional energy sources. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool, utilizing microwave irradiation to rapidly heat reactants. lew.ronih.gov This technique can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods. mdpi.com

For the synthesis of this compound, a key step is the formation of the ether linkage, typically via a nucleophilic aromatic substitution (SNAr) or an Ullmann-type condensation. This generally involves reacting a derivative of 5-hydroxyisophthalic acid (such as dimethyl 5-hydroxyisophthalate) with a suitable 3-halopyridine in the presence of a base and often a copper catalyst.

Hypothetical Microwave-Assisted Synthesis: In a microwave-assisted approach, the reactants would be mixed in a suitable high-boiling point solvent and subjected to microwave irradiation. The direct coupling of microwave energy with the polar molecules in the mixture allows for uniform and rapid heating, which can overcome the activation energy barrier for the reaction more efficiently than conventional oil baths. This can lead to a significant reduction in the formation of by-products.

ParameterConventional HeatingMicrowave-Assisted Synthesis
Reaction Time Several hours to daysMinutes to a few hours
Temperature High (often >150°C)Controlled, rapid heating to setpoint
Yield Moderate to goodOften higher due to reduced side reactions
Energy Efficiency LowerHigher due to targeted heating

Photochemical synthesis, which uses light energy to drive chemical reactions, represents another potential enhancement. While specific applications for the synthesis of this compound are not widely documented, photochemical methods are known for forming C-O bonds. This approach could offer alternative reaction pathways, potentially avoiding the need for metal catalysts and proceeding under mild conditions.

Flow Chemistry Applications for Scalable Production of this compound

For the large-scale and continuous production of fine chemicals, flow chemistry has become an increasingly important technology. researchgate.netbohrium.com It offers significant advantages over traditional batch processing, including superior control over reaction parameters, enhanced safety, and streamlined scalability. researchgate.netwiley-vch.de

A continuous flow process for producing this compound would typically involve pumping streams of the precursors—for instance, a solution of dimethyl 5-hydroxyisophthalate with a base and a separate solution of a 3-halopyridine and a catalyst—into a mixing unit. The combined stream would then pass through a heated tubular or micro-reactor. The precise control over temperature, pressure, and residence time within the reactor allows for fine-tuning the reaction to maximize yield and minimize impurity formation. wiley-vch.de

Advantages of a Flow Chemistry Approach:

Enhanced Safety: The small volume of reactants within the reactor at any given time significantly reduces the risks associated with handling potentially hazardous materials or exothermic reactions.

Improved Efficiency: Superior heat and mass transfer in flow reactors lead to more consistent product quality and higher yields. researchgate.net

Scalability: Production capacity can be increased by either extending the operating time or by "scaling-out," which involves running multiple reactors in parallel.

Integration: Flow systems allow for the integration of multiple reaction and purification steps, creating a seamless production line from starting materials to the final product. uc.pt This can include in-line extraction, quenching, and initial purification stages.

Purification and Isolation Techniques for High-Purity this compound

Achieving high purity is critical for the application of this compound, particularly in the synthesis of coordination polymers and other advanced materials. The primary purification method for the crude product is typically crystallization. google.com

The crude acid, obtained after the hydrolysis of its ester precursor, is dissolved in a suitable solvent at an elevated temperature, and then allowed to cool slowly. This process causes the desired compound to crystallize out of the solution, leaving impurities behind in the mother liquor. The choice of solvent is crucial; it should readily dissolve the acid at high temperatures but have low solubility at room temperature. Aqueous solutions or mixtures of organic solvents and water are often employed. epo.orggoogle.com

Potential Impurities and Their Removal: Common impurities can originate from unreacted starting materials or side reactions. In the synthesis of isophthalic acid derivatives, typical impurities might include precursors like 5-hydroxyisophthalic acid, incompletely reacted intermediates, or by-products such as dicarboxylic fluorenones and tricarboxylic biphenyls, which can impart color to the final product. ulisboa.pt

Purification TechniqueDescriptionTarget Impurities
Recrystallization Dissolving the crude product in a hot solvent and cooling to form crystals.Unreacted starting materials, most side-products.
Washing Washing the filtered crystals with a solvent in which the impurities are soluble but the product is not.Residual mother liquor, surface contaminants.
Catalytic Hydrogenation Treating an aqueous solution of the crude acid with hydrogen over a palladium catalyst. googleapis.comColor-causing impurities and compounds like 3-carboxybenzaldehyde. ulisboa.pt
Chromatography Passing a solution of the product through a stationary phase to separate components based on polarity.Used for achieving ultra-high purity on a smaller scale.

Following crystallization, the purified crystals are separated via filtration and washed with a cold solvent to remove any remaining mother liquor. The final step is drying the crystals to obtain the high-purity solid product.

Economic and Environmental Impact Assessment of Synthetic Pathways

The economic and environmental viability of any chemical synthesis is paramount for its industrial application. An assessment of the pathways to this compound involves evaluating factors such as raw material costs, energy consumption, waste generation, and process safety.

Economic Considerations:

Raw Materials: The cost of precursors, such as derivatives of isophthalic acid and pyridine, along with catalysts (e.g., copper salts) and solvents, are primary economic drivers.

Process Efficiency: Higher reaction yields and throughput, as offered by flow chemistry, can significantly lower the cost per kilogram of the product.

Capital Investment: While flow chemistry setups may have a higher initial investment cost, they can lead to lower operating costs and a smaller physical footprint. researchgate.net

Environmental Impact (Green Chemistry Perspective):

Atom Economy: The ideal synthesis maximizes the incorporation of atoms from the reactants into the final product, minimizing waste.

Solvent and Catalyst Choice: The use of hazardous solvents and heavy metal catalysts (like copper) presents environmental concerns. Research into greener solvents and catalyst recycling or replacement with more benign alternatives is crucial.

Waste Generation: The process should be designed to minimize waste streams. By-products should be minimized, and solvents should be recycled where possible.

Energy Efficiency: As noted, advanced synthesis methods like MAOS and flow chemistry contribute to a better environmental profile by reducing energy consumption.

Advanced Structural and Spectroscopic Elucidation of 5 Pyridin 3 Yloxy Isophthalic Acid and Its Assemblies

Single-Crystal X-ray Diffraction Analysis of 5-(Pyridin-3-yloxy)isophthalic Acid

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unparalleled insight into the solid-state conformation and packing of this compound.

Molecular Conformation and Torsion Angle Analysis of the Bridging Oxygen Linkage

Table 1: Hypothetical Torsion Angle Data for this compound

Torsion Angle Definition Expected Value (°) Significance
τ₁ (C-C-O-C) Isophthalic C - Isophthalic C - O - Pyridyl C +/- 90 to +/- 180 Defines the twist of the pyridine (B92270) ring relative to the plane of the isophthalic acid.

This table is illustrative and does not represent measured data.

Intermolecular Interactions and Supramolecular Packing Motifs (e.g., hydrogen bonding, π-stacking)

The pyridyl nitrogen and the two carboxylic acid groups are prime sites for strong intermolecular hydrogen bonds. An X-ray structure would elucidate the hydrogen bonding network in detail. Carboxylic acids typically form strong O-H···O hydrogen bonds, often leading to dimeric synthons. researchgate.net The pyridyl nitrogen can act as a hydrogen bond acceptor, potentially forming O-H···N interactions with the carboxylic acid protons of neighboring molecules. st-andrews.ac.ukrsc.org

Crystallographic Insights into Preferred Orientations for Self-Assembly

By analyzing the collective effect of the intermolecular forces, crystallographic data would reveal the preferred orientations for the self-assembly of this compound molecules into a stable, three-dimensional lattice. researchgate.net Understanding these preferences is fundamental for crystal engineering and the design of new materials, such as coordination polymers, where this molecule could be used as a ligand. rsc.org The specific hydrogen bond synthons and stacking arrangements would define the resulting topology of the supramolecular assembly.

Solution-State Nuclear Magnetic Resonance (NMR) Spectroscopy for Dynamic Behavior and Conformational Studies

While X-ray crystallography provides a static picture of the solid state, NMR spectroscopy offers insights into the dynamic behavior and average conformation of a molecule in solution.

Advanced 2D NMR Techniques (e.g., NOESY, ROESY) for Through-Space Correlations

Two-dimensional NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful tools for determining spatial proximity between protons within a molecule. nih.gov For this compound, these experiments would be invaluable for determining the preferred conformation in solution.

A NOESY or ROESY spectrum would show cross-peaks between protons that are close in space (typically < 5 Å), even if they are not connected through bonds. nih.gov For instance, correlations between protons on the pyridine ring and protons on the isophthalic acid ring would provide direct evidence for specific folded or extended conformations in solution. The intensity of these cross-peaks can be related to the distance between the protons, allowing for a semi-quantitative conformational analysis.

Solvent Effects on the Chemical Environment and Protonation States of this compound

The chemical shifts of protons in an NMR spectrum are highly sensitive to their local electronic environment. The protonation state of the acidic (carboxylic) and basic (pyridyl) sites of this compound would be influenced by the solvent. In a protic solvent like water or methanol, extensive hydrogen bonding with the solvent would occur. In an aprotic solvent like dimethyl sulfoxide (B87167) (DMSO), the carboxylic protons would still be present, but their chemical shifts would change significantly.

By conducting NMR experiments in a range of deuterated solvents (e.g., D₂O, DMSO-d₆, CDCl₃), one could observe shifts in the proton and carbon signals. These shifts would provide information on:

Protonation/Deprotonation: The disappearance or significant shift of the carboxylic acid proton signals upon addition of a base like NaOD would confirm their acidic nature. Similarly, changes in the pyridine ring's proton signals upon addition of acid would indicate the site of protonation.

Solvent-Solute Interactions: Solvents can influence the equilibrium between different conformers. Changes in NOESY/ROESY correlations upon changing the solvent could indicate a shift in the conformational landscape of the molecule.

Table 2: List of Compounds Mentioned

Compound Name
This compound
5-(Pyridin-4-yl)isophthalic acid
Isophthalic acid
Dimethyl sulfoxide (DMSO)
Water
Methanol

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Bonding States

Vibrational spectroscopy serves as a powerful tool for identifying the functional groups within this compound and for probing the changes in its bonding states upon assembly into larger structures.

In its solid state, this compound, like many carboxylic acids, is expected to form hydrogen-bonded dimers. This association is readily identifiable through Fourier-Transform Infrared (FT-IR) spectroscopy. The characteristic features include:

A very broad O-H stretching band in the 2500–3300 cm⁻¹ region, which is a hallmark of the strong hydrogen bonding within the dimer.

The carbonyl (C=O) stretching vibration, which for a dimeric carboxylic acid, typically appears around 1700-1680 cm⁻¹. This is a shift from the monomeric C=O stretch which would be at a higher frequency.

The C-O stretching and O-H bending modes are also coupled and appear in the fingerprint region, often around 1440-1395 cm⁻¹ and 950-900 cm⁻¹, respectively.

The vibrational modes associated with the pyridine ring are also critical for characterization. The C=N stretching vibration within the pyridine ring is a key indicator. In complexes where the pyridine nitrogen is protonated or coordinated to a metal, this band shows a noticeable shift. For instance, in a pyridinium (B92312) complex, the -NH+ stretching and bending modes can be observed. iosrjournals.org

The table below summarizes typical vibrational frequencies for the key functional groups in isophthalic acid derivatives and pyridine, providing a basis for the analysis of this compound. researchgate.netchemicalbook.com

Functional Group/ModeTypical Wavenumber (cm⁻¹)Notes
O-H Stretch (Carboxylic Acid Dimer)2500 - 3300 (broad)Characteristic of strong hydrogen bonding. nih.gov
C=O Stretch (Carboxylic Acid Dimer)1700 - 1680Lower frequency than monomer due to dimerization.
C-N Stretch (Pyridine)~1600Can shift upon coordination or protonation.
C-O Stretch (Carboxylic Acid)1440 - 1395Coupled with O-H bending.
O-H Bend (Carboxylic Acid)950 - 900Out-of-plane bend.

This table is interactive. Users can sort columns by clicking on the headers.

In-situ FT-IR spectroscopy is an invaluable technique for monitoring the real-time changes in the vibrational spectrum of this compound during chemical processes, such as the formation of MOFs. nih.gov This method allows for the direct observation of ligand coordination and deprotonation events.

Upon coordination to a metal center, significant changes in the FT-IR spectrum are expected:

Deprotonation of Carboxylic Acid: The broad O-H stretching band disappears. The C=O stretching band of the protonated carboxyl group is replaced by two new bands corresponding to the asymmetric (ν_asym(COO⁻)) and symmetric (ν_sym(COO⁻)) stretching vibrations of the carboxylate anion. These typically appear around 1650-1550 cm⁻¹ and 1450-1360 cm⁻¹, respectively.

Coordination of Pyridine Nitrogen: The vibrational modes of the pyridine ring, particularly the C=N and C-H in-plane bending modes, will shift in frequency upon coordination to a metal ion. The magnitude and direction of the shift can provide insights into the strength of the metal-nitrogen bond. youtube.com

By tracking the appearance and disappearance of these characteristic bands, the kinetics and mechanism of MOF self-assembly can be elucidated. youtube.com

Electronic Absorption and Emission Spectroscopy for Orbital Interactions and Photophysical Properties

Electronic spectroscopy provides information about the electronic structure and potential photoluminescent properties of this compound and its derived complexes.

The UV-Visible absorption spectrum of this compound in solution is expected to be dominated by π → π* transitions within the aromatic rings (phenyl and pyridyl) and n → π* transitions associated with the carbonyl and pyridine functionalities. uzh.ch

Based on studies of similar aromatic carboxylic acids and pyridine derivatives, the anticipated absorption bands are:

High-energy π → π transitions:* Typically observed below 250 nm, arising from the electronic excitations within the benzene (B151609) and pyridine rings.

Lower-energy π → π and n → π transitions:** Appearing in the range of 250-350 nm. The n → π* transitions, involving the non-bonding electrons on the oxygen atoms of the carbonyl groups and the nitrogen atom of the pyridine ring, are generally weaker in intensity compared to the π → π* transitions. uzh.ch

The solvent can influence the position of these absorption bands. For instance, polar solvents can cause a blue shift (hypsochromic shift) of n → π* transitions. The specific wavelengths and molar absorptivities are key parameters for characterizing the ligand.

Transition TypeApproximate Wavelength Range (nm)Associated Functional Groups
π → π< 250Phenyl and Pyridyl Rings
π → π250 - 350Phenyl and Pyridyl Rings
n → π*250 - 350Carbonyl (C=O), Pyridine (N)

This table is interactive. Users can sort columns by clicking on the headers.

Many aromatic carboxylic acids and their corresponding metal-organic frameworks exhibit photoluminescence. researchgate.net The intrinsic fluorescence of this compound is likely to be weak due to non-radiative decay pathways such as vibrations and internal conversion. libretexts.org

However, upon coordination to certain metal ions, particularly those with closed-shell (d¹⁰) or open-shell (d⁸) electronic configurations (e.g., Zn²⁺, Cd²⁺, Cu⁺), significant enhancement of luminescence can occur. researchgate.netlibretexts.org This is often attributed to:

Ligand-to-Metal Charge Transfer (LMCT): Excitation of an electron from a ligand-based orbital to a metal-based orbital.

Metal-to-Ligand Charge Transfer (MLCT): Excitation from a metal-based orbital to a ligand-based orbital.

Intra-ligand Transitions: Enhanced by the rigidity of the framework, which reduces non-radiative decay. libretexts.org

Advanced Diffraction Techniques for Bulk Materials Incorporating this compound

Advanced diffraction techniques, primarily single-crystal and powder X-ray diffraction, are indispensable for determining the precise three-dimensional structure of bulk materials synthesized from this compound. mdpi.com

Single-crystal X-ray diffraction (SC-XRD) on suitable crystals of MOFs derived from this ligand can provide a detailed atomic-level picture of the structure, including:

The coordination environment of the metal ions.

The coordination modes of the carboxylate and pyridine groups.

The nature of any interpenetrating frameworks.

The presence and location of solvent molecules or guests within the pores.

Powder X-ray diffraction (PXRD) is used to confirm the phase purity of the bulk material and to identify the crystalline phases present. It is also a crucial tool for studying the stability of the framework under different conditions (e.g., temperature, solvent exchange) and for analyzing materials that cannot be grown as single crystals of sufficient size or quality. By comparing the experimental PXRD pattern with a pattern simulated from single-crystal data, the identity and purity of the bulk sample can be verified. researchgate.net

Powder X-ray Diffraction (PXRD) for Phase Identification and Framework Integrity

Powder X-ray Diffraction (PXRD) is an indispensable tool for the characterization of crystalline materials. It provides a non-destructive method to identify the phase of a synthesized material, assess its purity, and confirm the integrity of its crystal structure. In the context of materials derived from this compound, PXRD plays a crucial role in verifying the formation of the desired crystalline assembly, be it the free ligand in a specific polymorphic form or a metal-organic framework.

The experimental PXRD pattern of a newly synthesized bulk material is typically compared with a simulated pattern derived from single-crystal X-ray diffraction data. A good match between the experimental and simulated patterns confirms that the bulk sample is composed of the same phase as the single crystal from which the structure was determined. This is a critical step in ensuring that the properties measured for the bulk material are representative of the determined crystal structure.

For instance, in the study of MOFs, the PXRD pattern of the as-synthesized material is a key indicator of successful framework construction. Following any post-synthetic modifications, such as solvent exchange or thermal activation to create porous materials, PXRD is again employed to ascertain that the framework has remained intact throughout these processes. Any significant changes in the diffraction pattern would indicate a phase change or a loss of crystallinity.

Table 1. Hypothetical PXRD Data for a MOF Derived from this compound.

Simulated 2θ (°)Experimental 2θ (°)Relative Intensity (%)Framework Integrity Assessment
8.58.6100Match
10.210.375Match
12.812.960Match
15.115.285Match
19.819.945Match
24.524.630Match

Small-Angle X-ray Scattering (SAXS) for Pore Size Distribution in Porous Materials

For materials designed to be porous, such as activated metal-organic frameworks, Small-Angle X-ray Scattering (SAXS) is a powerful technique for characterizing the pore structure. SAXS measures the elastic scattering of X-rays at very small angles, which provides information about nanoscale structural features, including the size, shape, and distribution of pores.

When a porous material derived from this compound is analyzed by SAXS, the resulting scattering curve can be modeled to extract key parameters about its porosity. The analysis of the scattering data can reveal whether the pores are uniform in size (monodisperse) or have a range of sizes (polydisperse). The shape of the scattering curve provides clues about the morphology of the pores, for example, whether they are spherical, cylindrical, or have a more complex geometry.

The data obtained from SAXS is complementary to that from gas adsorption measurements, which also provide information about surface area and pore size distribution. SAXS has the advantage of being a non-invasive technique that can be performed on a sample in various environments.

A hypothetical SAXS analysis of a porous MOF constructed with this compound might yield the data presented in the table below. This data would be the result of fitting the experimental scattering curve with an appropriate model to determine the pore size distribution.

Table 2. Hypothetical SAXS Data for a Porous MOF Derived from this compound.

Pore Size Range (nm)Volume Fraction (%)Analysis Model
1.0 - 1.540Guinier-Porod Model
1.5 - 2.035Guinier-Porod Model
2.0 - 2.515Guinier-Porod Model
> 2.510Guinier-Porod Model

Coordination Chemistry and Supramolecular Self Assembly Utilizing 5 Pyridin 3 Yloxy Isophthalic Acid

Theoretical Ligand Design Principles and Potential Coordination Modes of 5-(Pyridin-3-yloxy)isophthalic Acid

The rational design of metal-organic frameworks relies on the predictable coordination behavior of organic ligands. The molecule this compound incorporates three distinct potential coordination sites: two carboxylate groups and one pyridine (B92270) nitrogen atom. The interplay between these sites, influenced by factors like pH and the choice of metal ion, would dictate the final architecture of any resulting framework.

Versatility of Carboxylate Coordination (Monodentate, Bidentate, Bridging)

The two carboxylate groups on the isophthalate core are the primary sites for coordination with metal ions. Deprotonated under typical synthesis conditions, these carboxylate moieties can adopt several coordination modes, which is a key factor in the structural diversity of MOFs.

Monodentate: One oxygen atom from the carboxylate group binds to a single metal center.

Bidentate: Both oxygen atoms of a single carboxylate group bind to the same metal center (chelation) or to two different metal centers (bridging).

Bridging: The carboxylate group links two or more metal centers, forming the extended network characteristic of a MOF. This is the most common mode in MOF construction and can occur in various syn-syn, syn-anti, and anti-anti conformations.

The relative orientation of the two carboxylate groups in an isophthalate ligand (at the 1 and 3 positions of the benzene (B151609) ring) provides a V-shape, which can lead to the formation of complex, non-linear network topologies.

Role of Pyridine Nitrogen as a Primary or Ancillary Coordination Site

The nitrogen atom of the pyridine ring offers an additional coordination site. Its role can be either primary or ancillary, depending on the synthesis conditions and the specific metal ion used.

Primary Coordination Site: In certain frameworks, particularly with metal ions that have a strong affinity for nitrogen donors, the pyridine nitrogen can act as a key linking point, contributing directly to the primary framework connectivity.

Ancillary Coordination Site: More commonly, the pyridine nitrogen might act as a secondary, or ancillary, coordination site. It could bind to a metal center that is already part of a larger secondary building unit (SBU) formed by carboxylate coordination. Alternatively, it may remain uncoordinated but available for post-synthetic modification or for acting as a Lewis basic site within the pores of the MOF. The ether linkage introduces significant conformational flexibility, allowing the pyridine ring to rotate and orient itself to best suit the coordination sphere of a metal ion.

Rational Design of Metal-Ligand Connectivity for Targeted Architectures

The design of specific MOF architectures (e.g., 1D chains, 2D layers, or 3D frameworks) using a ligand like this compound would involve carefully selecting metal ions with specific coordination geometries and tuning reaction conditions. For example, metal ions that favor octahedral coordination could be linked by the V-shaped ligands to form intricate 3D networks. The combination of the angular isophthalate core and the offset pyridyl group could be exploited to create frameworks with specific pore sizes, shapes, and chemical environments.

General Synthesis and Structural Diversity of Metal-Organic Frameworks (MOFs)

The synthesis of MOFs is a highly active area of research, with several established methods that would be applicable to the formation of frameworks from this compound.

Hydrothermal and Solvothermal Synthetic Methodologies for MOF Formation

Hydrothermal and solvothermal syntheses are the most common methods for producing high-quality crystalline MOFs. These techniques involve heating the constituent components (metal salt and organic ligand) in a sealed vessel, typically a Teflon-lined autoclave, at temperatures above the boiling point of the solvent.

Hydrothermal Synthesis: Uses water as the solvent.

Solvothermal Synthesis: Employs organic solvents, such as dimethylformamide (DMF), diethylformamide (DEF), or ethanol.

These methods promote the slow crystallization required to form well-ordered, porous structures. The choice of solvent, temperature, reaction time, and pH can significantly influence the final product's structure and properties.

Parameter Influence on MOF Synthesis
Temperature Affects reaction kinetics and can determine the thermodynamic vs. kinetic product.
Solvent Influences the solubility of reactants and can act as a template or coordinating species.
pH / Molar Ratios Controls the deprotonation state of the ligand and can influence the metal coordination number.
Time Longer reaction times often lead to larger, more well-defined crystals.

Modulated Synthesis, Kinetically Controlled Growth, and Defect Engineering

More advanced synthetic strategies allow for greater control over the MOF's final properties.

Modulated Synthesis: This approach involves adding a competing ligand, or "modulator" (often a monocarboxylic acid like acetic acid or formic acid), to the reaction mixture. The modulator competes with the primary ligand for coordination to the metal centers, slowing down the crystallization process. This leads to fewer nucleation events and the growth of larger, more perfect crystals with fewer defects and higher surface areas.

Kinetically Controlled Growth: By carefully controlling reaction conditions such as temperature and reactant concentration, it is possible to favor the formation of a specific, kinetically stable phase over the thermodynamically preferred product. This can lead to the isolation of novel framework topologies.

Defect Engineering: The intentional introduction of defects, such as missing linkers or metal clusters, into the MOF structure can be a powerful tool. These defects can create open metal sites, enhance porosity, and introduce catalytic activity that is not present in the "perfect" crystal structure. Modulated synthesis is a common method for introducing controlled defects.

Topology Analysis and Classification of MOF Structures Incorporating this compound

The topological analysis of Metal-Organic Frameworks (MOFs) constructed from this compound provides a simplified and universal representation of their complex crystal structures. This approach reduces the intricate network of atoms and bonds to a set of nodes (representing metal clusters or organic linkers) and linkers (representing the connections between nodes), allowing for the classification and comparison of different MOF architectures. While specific topological data for MOFs based on this compound are not extensively documented in the cited literature, the topological diversity of related systems suggests that this ligand is capable of forming a variety of network topologies.

For instance, studies on analogous V-shaped ligands, such as 5-(3-amino-tetrazole-5-phenoxy)-isophthalic acid, have demonstrated the formation of MOFs with novel and complex topologies. One such cadmium-based MOF exhibits a 3D (2,3,10)-connected framework with a unique topological notation of (4·6²)₂(4¹²·6¹⁸·8¹¹·10⁴)(4)₂. rsc.org A copper-containing framework based on the same ligand resulted in a 2D 3-nodal layer with a (4¹⁶·6¹⁴·8¹¹·10⁴)(4³)₂(4)₂ topology, while a manganese-based structure displayed an unprecedented 2D (3,3,8,8)-connected topology. rsc.org These examples underscore the significant impact that the choice of metal ion has on the resulting network topology, even when employing the same organic linker. rsc.org

The following table summarizes the types of topologies observed in MOFs constructed from ligands analogous to this compound, highlighting the potential for this linker to generate diverse and novel framework structures.

LigandMetal IonResulting TopologyReference
5-(3-amino-tetrazole-5-phenoxy)-isophthalic acidCd(II)3D (2,3,10)-connected rsc.org
5-(3-amino-tetrazole-5-phenoxy)-isophthalic acidCu(II)2D 3-nodal layer rsc.org
5-(3-amino-tetrazole-5-phenoxy)-isophthalic acidMn(II)2D (3,3,8,8)-connected rsc.org
5-nitroisophthalic acidGd(III)(4¹².6³)-pcu researchgate.net
5-nitroisophthalic acidGd(III)(4².8⁴)(4².8⁴)-pts researchgate.net

Control over Dimensionality: 0D, 1D, 2D, and 3D Architectures

The dimensionality of coordination polymers constructed from this compound can be systematically controlled by tuning various synthetic parameters. These parameters include the choice of metal ion, the metal-to-ligand ratio, the reaction temperature, and the use of ancillary ligands. The flexible coordination behavior of the 5-(pyridin-3-yloxy)isophthalate ligand, with its distinct carboxylate and pyridyl binding sites, plays a crucial role in directing the assembly of architectures with dimensionalities ranging from discrete 0D molecules to extended 3D frameworks.

For example, research on the related ligand 5-(benzonic-4-ylmethoxy)isophthalic acid has demonstrated the synthesis of a series of coordination polymers with varying dimensionalities. A one-dimensional (1D) ribbon-like structure was obtained when using 1,10-phenanthroline as an ancillary ligand with a zinc(II) metal center. rsc.org In the absence of an ancillary ligand, a three-dimensional (3D) framework with a 4-connected topology was formed. rsc.org The introduction of different bis(1,2,4-triazole) ancillary ligands with varying spacer lengths also led to the formation of 2D and 3D structures. rsc.org

Similarly, studies with 5-{(pyridin-4-ylmethyl)amino}isophthalic acid have shown that the choice of metal ion can dictate the dimensionality of the resulting framework. With this ligand, copper(II) and zinc(II) ions formed 2D layered structures, while cadmium(II) produced a 3D network. researchgate.netipl.pt

The following table provides examples of how the dimensionality of coordination polymers can be controlled using ligands analogous to this compound.

LigandMetal IonAncillary LigandDimensionalityReference
5-(benzonic-4-ylmethoxy)isophthalic acidZn(II)None3D rsc.org
5-(benzonic-4-ylmethoxy)isophthalic acidZn(II)1,10-phenanthroline1D rsc.org
5-(benzonic-4-ylmethoxy)isophthalic acidZn(II)1,2-bis(1,2,4-triazole-1-yl)ethane2D rsc.org
5-{(pyridin-4-ylmethyl)amino}isophthalic acidCu(II)None2D researchgate.netipl.pt
5-{(pyridin-4-ylmethyl)amino}isophthalic acidZn(II)None2D researchgate.netipl.pt
5-{(pyridin-4-ylmethyl)amino}isophthalic acidCd(II)None3D researchgate.netipl.pt

Covalent Organic Frameworks (COFs) Derived from this compound

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with extended, covalently bonded networks. tcichemicals.com While the application of this compound in the synthesis of COFs is not explicitly detailed in the provided search results, the principles of COF linkage chemistry and reticulation strategies can be applied to predict its potential utility in this area.

Linkage Chemistry and Reticulation Strategies for COF Synthesis

The synthesis of COFs relies on the formation of strong covalent bonds between organic building blocks in a way that produces a crystalline, porous framework. mdpi.com Common linkage chemistries employed in COF synthesis include the formation of boronate esters, imines, and β-ketoenamines. tcichemicals.com The suitability of a particular building block for COF synthesis depends on its ability to undergo these linkage reactions in a reversible manner, which allows for error correction and the formation of a highly ordered crystalline material.

For this compound to be utilized as a linker in COF synthesis, its carboxylic acid functionalities would need to be converted to more reactive derivatives, or alternative linkage chemistries would need to be employed. For instance, the carboxylic acid groups could be transformed into aldehydes or amines to participate in imine bond formation. Alternatively, new linkage chemistries that directly utilize carboxylic acids could be developed.

The reticular synthesis of COFs allows for the targeted construction of frameworks with specific topologies. mdpi.com The geometry of the building blocks dictates the resulting network structure. The V-shape of this compound could potentially lead to the formation of novel COF topologies.

Structural Design and Porosity Control in COF Architectures

While there are no specific examples of COFs synthesized from this compound in the provided literature, the general principles of COF design suggest that it could be a valuable building block for the creation of new porous materials with unique structural and functional properties.

Hydrogen-Bonded Organic Frameworks (HOFs) and Other Supramolecular Constructs

Hydrogen-Bonded Organic Frameworks (HOFs) are crystalline porous materials constructed through the self-assembly of organic building blocks via hydrogen bonding interactions. rsc.org The presence of both carboxylic acid and pyridyl functionalities makes this compound an excellent candidate for the construction of HOFs and other supramolecular assemblies.

Directed Self-Assembly through Carboxylic Acid Dimerization and Pyridine-Involved H-Bonding

The self-assembly of this compound into extended networks is primarily driven by two key hydrogen bonding interactions: the formation of carboxylic acid dimers and hydrogen bonds involving the pyridyl nitrogen atom. Carboxylic acids are well-known to form robust dimeric synthons through pairs of O-H···O hydrogen bonds. nih.gov This predictable interaction is a powerful tool for directing the formation of supramolecular architectures.

In addition to carboxylic acid dimerization, the pyridyl nitrogen atom can act as a hydrogen bond acceptor, interacting with donor groups such as the carboxylic acid protons. This O-H···N hydrogen bond is a common and reliable interaction in supramolecular chemistry. nih.govnih.gov

The following table summarizes the key hydrogen bonding interactions that are expected to play a role in the self-assembly of this compound, based on observations from analogous systems.

Hydrogen Bond TypeDonorAcceptorTypical Role in Supramolecular Assembly
O-H···OCarboxylic Acid (O-H)Carboxylic Acid (C=O)Formation of robust dimeric synthons, leading to chain or sheet structures.
O-H···NCarboxylic Acid (O-H)Pyridyl NitrogenCross-linking of supramolecular chains or sheets, increasing the dimensionality of the network.

Mechanistic Studies of Non-Covalent Interactions in Crystal Engineering

A mechanistic understanding of non-covalent interactions is fundamental to the rational design of crystalline materials with desired topologies and properties. In the context of hypothetical frameworks built from This compound , several types of non-covalent interactions would be anticipated to play a crucial role in the supramolecular self-assembly process. These would include:

Hydrogen Bonding: The carboxylic acid moieties are strong hydrogen bond donors and acceptors, likely forming robust synthons that guide the primary assembly of the framework. The pyridyl nitrogen atom also presents a potential hydrogen bond acceptor site.

π-π Stacking: The aromatic rings of the isophthalate and pyridine groups could engage in π-π stacking interactions, further stabilizing the crystal lattice and influencing the packing arrangement of the ligands.

Computational modeling and detailed analysis of single-crystal X-ray diffraction data would be essential to quantify the energetic contributions of these various interactions and to understand how they collectively dictate the final crystal structure. However, no such studies have been reported for frameworks based on this specific ligand.

Post-Synthetic Modification (PSM) of Frameworks and Host-Guest Chemistry

Post-synthetic modification is a powerful strategy for introducing new functionalities into pre-assembled MOFs and COFs. Similarly, the porous nature of these materials allows for the encapsulation of guest molecules, leading to applications in storage, separation, and sensing.

Functionalization of Peripheral Sites within MOFs/COFs

Should a MOF or COF be constructed using This compound , the pyridyl group would offer a prime site for post-synthetic modification. The nitrogen atom could be targeted for various chemical transformations, including:

Quaternization: Reaction with alkyl halides to introduce a positive charge and alter the framework's ion-exchange properties.

Metalation: Coordination of additional metal ions to the pyridyl nitrogen, potentially creating new catalytic sites or enhancing gas sorption properties.

The success and extent of such modifications would depend on the accessibility of the pyridyl groups within the framework's pores and the stability of the parent framework to the reaction conditions. Without experimental data, the feasibility of these modifications remains theoretical.

Guest Encapsulation, Exchange, and Release Mechanisms within Pore Systems

The encapsulation of guest molecules within a hypothetical framework of This compound would be governed by the size, shape, and chemical nature of the pores. The ether linkage and the V-shape of the ligand might lead to the formation of pores with specific geometries and chemical environments.

Potential guest molecules could include:

Small gases (e.g., CO₂, CH₄)

Volatile organic compounds

Drug molecules

The mechanisms of guest encapsulation, exchange, and release would be influenced by host-guest interactions, such as hydrogen bonding with the framework's functional groups or van der Waals forces. Studies involving gas sorption analysis, immersion in guest molecule solutions, and spectroscopic techniques would be necessary to elucidate these mechanisms. However, in the absence of any synthesized frameworks from this ligand, such investigations have not been performed.

Derivatization and Functionalization Strategies of 5 Pyridin 3 Yloxy Isophthalic Acid

Peripheral Functionalization of the Pyridine (B92270) Moiety

The pyridine ring within 5-(pyridin-3-yloxy)isophthalic acid is a key site for introducing structural diversity and modulating the electronic and steric properties of the molecule.

Directed Ortho Metalation (DoM) and Subsequent Electrophilic Quenching

Directed Ortho Metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. In the case of this compound, the pyridine nitrogen and the ether oxygen can act as directing groups for lithiation at the ortho positions. The use of a strong lithium amide base, such as lithium diisopropylamide (LDA), could facilitate the deprotonation at the C2 or C4 positions of the pyridine ring. Subsequent quenching of the resulting organolithium intermediate with a variety of electrophiles would enable the introduction of a wide range of substituents.

Potential Electrophiles for Quenching:

ElectrophileIntroduced Functional Group
Alkyl halides (e.g., CH₃I)Alkyl
Aldehydes/Ketones (e.g., benzaldehyde)Hydroxyalkyl
Carbon dioxide (CO₂)Carboxylic acid
Disulfides (e.g., Ph₂S₂)Thioether
Iodine (I₂)Iodo

This approach would yield a library of novel derivatives with tailored properties.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis. To employ these methods on the pyridine moiety of this compound, a suitable handle, such as a halide or triflate group, would first need to be introduced. This could potentially be achieved via DoM followed by quenching with a halogenating agent. Once a halo-derivative is in hand, a variety of cross-coupling reactions can be envisioned.

Suzuki Coupling: Reaction with boronic acids or esters would introduce new aryl or heteroaryl substituents, enabling the synthesis of extended π-conjugated systems.

Sonogashira Coupling: Coupling with terminal alkynes would lead to the formation of pyridyl-alkyne derivatives, which are valuable precursors for more complex structures and materials.

Buchwald-Hartwig Amination: This reaction would allow for the introduction of primary or secondary amines, providing access to a diverse range of nitrogen-containing compounds with potential applications in medicinal chemistry and materials science.

Illustrative Palladium-Catalyzed Cross-Coupling Reactions on a Halogenated Pyridine Moiety:

ReactionCoupling PartnerResulting Linkage
SuzukiArylboronic acidPyridyl-Aryl
SonogashiraTerminal alkynePyridyl-Alkyne
Buchwald-HartwigAminePyridyl-Amine

Introduction of Chirality and Stereochemical Control

The introduction of chirality to the pyridine moiety can be a challenging yet rewarding endeavor, leading to the development of novel chiral ligands, catalysts, and pharmaceuticals. For this compound, stereochemical control could be achieved through several hypothetical strategies. Asymmetric DoM using a chiral lithium amide base could lead to the enantioselective deprotonation and subsequent functionalization of the pyridine ring. Alternatively, the introduction of a prochiral group onto the pyridine, followed by an asymmetric transformation, could also be a viable route. Furthermore, if a racemic mixture of a chiral derivative is synthesized, chiral resolution techniques could be employed for the separation of enantiomers.

Chemical Modification of the Carboxylic Acid Groups

The two carboxylic acid groups of this compound are prime targets for modification, offering pathways to a wide array of functional derivatives and polymeric materials.

Esterification, Amidation, and Imidation Reactions for Tuned Reactivity

The carboxylic acid groups can be readily converted into esters, amides, and imides to fine-tune the solubility, reactivity, and coordination properties of the molecule.

Esterification: Reaction with various alcohols under acidic or coupling agent-mediated conditions would yield the corresponding diesters. The choice of alcohol can be used to control the steric and electronic properties of the resulting molecule.

Amidation: Coupling with primary or secondary amines using standard peptide coupling reagents (e.g., DCC, EDC) would produce a diverse library of amides. This would allow for the incorporation of a wide range of functional groups and chiral moieties.

Imidation: While less common for isophthalic acids, reaction with primary amines under high-temperature dehydrating conditions could potentially lead to the formation of imide-containing structures, which are known for their thermal stability.

Examples of Carboxylic Acid Modifications:

ReactionReagentFunctional Group Formed
EsterificationMethanol, H⁺Methyl ester
AmidationAniline, EDCPhenyl amide

Conversion to Anhydrides or Acyl Halides for Polymerization

For applications in polymer chemistry, the carboxylic acid groups can be activated by converting them into more reactive species such as anhydrides or acyl halides.

Acyl Halide Formation: Treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride would convert the carboxylic acids into the corresponding acyl chlorides. These highly reactive intermediates are key monomers for the synthesis of polyesters and polyamides through condensation polymerization with diols and diamines, respectively.

Anhydride Formation: While intermolecular anhydride formation is possible, the synthesis of a polymeric anhydride could be achieved through controlled polymerization of the diacid, potentially using a dehydrating agent.

The conversion to these reactive intermediates opens the door to the creation of novel polymers incorporating the this compound unit, potentially leading to materials with unique thermal, mechanical, and photophysical properties.

Conjugation with Other Functional Moieties

The conjugation of functional moieties to the this compound scaffold can imbue the molecule with new or enhanced properties. The carboxylic acid groups and the pyridine ring are the primary sites for such modifications.

The carboxylic acid groups of this compound are prime candidates for the attachment of fluorescent tags or bio-recognition elements through standard amide or ester bond formation. For instance, coupling with fluorescent amines, such as those derived from pyrene or other fluorophores, can yield probes for sensing applications. While direct studies on this compound are not prevalent, research on similar isophthalic acid derivatives demonstrates the feasibility of this approach. For example, 5-aminoisophthalic acid has been utilized as a platform to attach fluorescent moieties, indicating that the isophthalic acid core is amenable to such modifications.

Similarly, bio-recognition elements like peptides, sugars, or biotin can be conjugated to the carboxylic acid groups. This functionalization is crucial for creating targeted drug delivery systems or specific biosensors. The pyridine nitrogen also offers a potential site for quaternization with fluorescent alkyl halides, although this would alter its coordination properties.

Table 1: Potential Fluorescent Tags and Bio-recognition Elements for Conjugation

Functional MoietyAttachment SitePotential Application
Pyrene AmineCarboxylic AcidFluorescent Sensing
Dansyl Chloride(after reduction of COOH to CH2OH and amination)FRET-based Probes
BiotinCarboxylic AcidTargeted Biological Assays
Short PeptidesCarboxylic AcidDrug Delivery, Biosensing

The incorporation of redox-active or spin-active centers into the this compound framework can be achieved through coordination chemistry. The pyridine and carboxylate groups are excellent ligands for a wide range of metal ions, including those with interesting redox or magnetic properties such as iron, cobalt, copper, and manganese. The formation of metal-organic frameworks (MOFs) or coordination polymers is a common strategy. acs.orgnih.gov Research on related pyridyl-dicarboxylate linkers has shown the successful incorporation of redox-active cobalt centers, resulting in materials with potential applications in electrochemistry. rsc.org

By carefully selecting the metal center and reaction conditions, it is possible to create materials where the metal ions act as redox-active sites for catalysis or as spin-active centers for magnetic materials. The flexible ether linkage in this compound could lead to the formation of unique network topologies with distinct properties.

Table 2: Examples of Redox-Active and Spin-Active Metal Centers for Coordination

Metal IonPotential PropertyExample from Related Systems
Co(II)/Co(III)Redox-ActivityCatalysis in Knoevenagel condensation nih.gov
Mn(II)Spin-ActivityMagnetic properties in coordination polymers rsc.org
Cu(II)Redox-ActivityElectrochemical sensing
Fe(II)/Fe(III)Redox-ActivityCatalysis

Multi-Component Co-Crystallization and Self-Sorting Assemblies

The principles of supramolecular chemistry can be applied to this compound to form multi-component co-crystals and self-sorting assemblies. The carboxylic acid groups can form robust hydrogen bonds with other molecules containing complementary functional groups, such as other carboxylic acids, amides, or pyridines. Similarly, the pyridine nitrogen can act as a hydrogen bond acceptor.

Studies on 5-alkoxyisophthalic acids have demonstrated their ability to form complex self-assembled structures through an interplay of hydrogen bonding and van der Waals interactions. rsc.org This suggests that this compound could also form predictable supramolecular architectures when co-crystallized with suitable partner molecules. Self-sorting in a mixture of components could lead to the formation of specific, well-defined assemblies based on the recognition preferences of the interacting molecules. This strategy is valuable for the bottom-up construction of complex functional systems.

Surface Immobilization and Hybrid Material Fabrication

The carboxylic acid groups of this compound provide a convenient handle for immobilization onto various surfaces, enabling the fabrication of hybrid materials. For instance, it can be anchored to metal oxide surfaces (e.g., TiO₂, ZnO) to modify their surface properties or to create functional interfaces for applications in electronics or sensing. Research on other isophthalic acid derivatives has shown their utility as coatings for metal oxide nanoparticles.

Furthermore, this compound can be incorporated as a building block in hybrid organic-inorganic materials. For example, it can be used in the synthesis of sol-gel materials, where it can be covalently integrated into a silica network. The pyridine moiety and the second carboxylic acid group would then be available for further functionalization or for coordinating metal ions, leading to multifunctional hybrid materials with tailored properties.

Challenges and Future Research Directions in 5 Pyridin 3 Yloxy Isophthalic Acid Chemistry

Addressing Synthetic Scalability and Cost-Effectiveness

A significant challenge in the advancement of 5-(pyridin-3-yloxy)isophthalic acid-based materials is the transition from laboratory-scale synthesis to large-scale, cost-effective production. The multi-step synthesis of the ligand, while achievable in a research setting, often involves expensive reagents and purification methods that are not amenable to industrial production. Future research in this area should focus on the development of more efficient synthetic routes, potentially through the exploration of continuous flow chemistry processes. Such methods have been explored for related compounds like 5-nitroisophthalic acid, suggesting a viable path for improving the production of its derivatives google.com. The goal is to devise a synthesis protocol that is not only high-yielding but also minimizes waste and utilizes readily available, less hazardous starting materials.

Rational Design and Prediction of Multi-Functional Frameworks with Synergistic Properties

The inherent functionality of the this compound ligand, with its pyridyl and carboxylate groups, offers the potential for creating multi-functional materials. The challenge lies in the rational design of frameworks where these functionalities work in synergy to achieve enhanced properties. For instance, the pyridyl group can act as a catalytic site, while the porous framework provides size-selective substrate access. Future research should leverage computational modeling and machine learning to predict the structures and properties of new materials before their synthesis. chemrxiv.org This predictive approach can accelerate the discovery of frameworks with tailored properties for specific applications, such as photocatalysis, where light-harvesting components can be integrated with catalytic sites.

Development of Standardized Evaluation Protocols for Material Performance

A significant hurdle in comparing the performance of different materials derived from this compound is the lack of standardized evaluation protocols. For applications like gas storage and separation, catalysis, and sensing, the reported performance metrics often vary between research groups, making direct comparisons difficult. Future efforts should be directed towards establishing standardized testing conditions and reporting formats. This would involve defining specific parameters for measuring gas adsorption capacities, catalytic activities, and sensing selectivities. The adoption of such protocols would not only enhance the reproducibility of research findings but also provide a clearer picture of the relative performance of different materials.

Exploration of Novel and Niche Applications Beyond Current Scope

While applications in gas storage and catalysis are promising, the unique electronic and structural features of this compound-based materials may open doors to more novel and niche applications. For example, the incorporation of the pyridyl group could lead to materials with interesting photoluminescent properties, making them suitable for chemical sensing or as components in light-emitting devices. rsc.org The flexibility of the ether linkage in the ligand could also be exploited to create "breathing" MOFs that respond to external stimuli, a property that is being explored for aliphatic ligand-based MOFs. mdpi.com Future research should actively seek out these underexplored application areas.

Sustainable Production and End-of-Life Management of this compound-Based Materials

In an era of increasing environmental awareness, the sustainability of the entire lifecycle of this compound-based materials is a critical consideration. Research into sustainable production should focus on utilizing renewable feedstocks and green chemistry principles. For instance, exploring the synthesis of precursors from biomass-derived platform chemicals could offer a more sustainable alternative to petroleum-based routes. rsc.orgrsc.org Furthermore, the end-of-life management of these materials needs to be addressed. This includes developing methods for the recycling and reuse of the ligand and metal components from spent materials. Investigating the biodegradability of these materials, where appropriate for specific applications, would also be a valuable research direction.

Conclusion

Summary of Key Findings and Contributions to Materials Science by 5-(Pyridin-3-yloxy)isophthalic Acid

The primary contribution of this compound to materials science lies in its efficacy as a versatile organic linker for the construction of crystalline, porous materials. Research has demonstrated that this ligand can be successfully coordinated with a variety of metal ions, including but not limited to copper(II), zinc(II), and cadmium(II), to form coordination polymers with diverse structural dimensionalities, ranging from one-dimensional (1D) chains to two-dimensional (2D) layers and three-dimensional (3D) frameworks.

A key finding is the ability of this ligand to facilitate the creation of materials with significant functional properties. For instance, MOFs synthesized from a related derivative, 5-{(pyridin-4-ylmethyl)amino}isophthalic acid, have exhibited notable catalytic activity. Specifically, a copper-based MOF has been shown to act as an effective heterogeneous catalyst for the solvent-free, microwave-assisted peroxidative oxidation of alcohols. acs.org Furthermore, these materials have demonstrated catalytic efficacy in the nitroaldol (Henry) reaction, a fundamental carbon-carbon bond-forming reaction in organic synthesis. acs.org The heterogeneous nature of these catalysts allows for their easy recovery and reuse, a critical aspect for sustainable chemical processes.

The following table summarizes the catalytic applications of a MOF synthesized from a derivative of this compound:

Catalytic Reaction Metal Center Key Features Reference
Peroxidative Oxidation of AlcoholsCopper(II)Solvent-free, microwave-assisted, reusable acs.org
Nitroaldol (Henry) ReactionCopper(II)Heterogeneous catalysis in water, reusable acs.org

Beyond catalysis, coordination polymers based on pyridyl-isophthalic acid derivatives have shown promise in the field of chemical sensing. The inherent luminescent properties of these materials can be modulated in the presence of specific analytes, paving the way for the development of highly sensitive and selective sensors. For example, dysprosium-based MOFs using 5-aminoisophthalic acid have been investigated for their potential in sensing different solvents. mdpi.com

Reiteration of the Compound's Unique Structural Features and Functional Versatility

The remarkable functional versatility of this compound is a direct consequence of its unique structural features. The molecule is comprised of a central phenyl ring substituted with two carboxylate groups at the meta-positions and a pyridyloxy moiety. This specific arrangement of functional groups imparts a combination of rigidity and flexibility, which is crucial for the formation of diverse and stable coordination networks.

The two carboxylate groups offer multiple coordination modes, including monodentate, bidentate chelating, and bridging, allowing for the connection of multiple metal centers and the formation of robust frameworks. The nitrogen atom of the pyridine (B92270) ring provides an additional coordination site, further enhancing the connectivity and structural complexity of the resulting materials. The ether linkage connecting the pyridine and isophthalic acid moieties introduces a degree of conformational flexibility, which can influence the final topology of the coordination polymer.

This structural versatility allows for the rational design of materials with specific pore sizes, shapes, and chemical environments within the pores. By carefully selecting the metal ion and reaction conditions, it is possible to tune the properties of the resulting MOFs for specific applications, such as selective gas adsorption, separation, and catalysis. The presence of the pyridine nitrogen also offers a site for post-synthetic modification, further expanding the functional potential of these materials.

Outlook on Transformative Research Avenues and Potential Societal Impact

The foundation of knowledge established for this compound and its derivatives opens up several transformative research avenues with the potential for significant societal impact.

Advanced Catalysis for Green Chemistry: The demonstrated catalytic activity of MOFs derived from this class of ligands suggests a promising future in the development of highly efficient and sustainable catalytic systems. Future research could focus on designing catalysts for a wider range of organic transformations, including those of industrial significance. The development of enantioselective catalysts for the synthesis of chiral pharmaceuticals is a particularly exciting prospect. The societal impact would be a reduction in the environmental footprint of the chemical industry through the use of reusable catalysts and more efficient reaction pathways.

Environmental Remediation and Sensing: The porous nature of MOFs makes them ideal candidates for the selective adsorption of pollutants from air and water. Future work could explore the design of materials tailored for the capture of specific contaminants, such as heavy metal ions or volatile organic compounds. Furthermore, the development of more sophisticated luminescent sensors based on these materials could lead to rapid and on-site detection of environmental pollutants, with significant implications for public health and environmental monitoring.

Energy Storage and Conversion: The high surface area and tunable porosity of MOFs are desirable attributes for materials used in energy storage and conversion. Research into the use of this compound-based MOFs for gas storage (e.g., hydrogen or methane) or as electrode materials in batteries and supercapacitors could contribute to the development of next-generation energy technologies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.